4-(2-Bromopyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
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Overview
Description
4-(2-Bromopyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline is a heterocyclic compound that features a pyrroloquinoxaline core with a bromopyridinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromopyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrroloquinoxaline core, followed by the introduction of the bromopyridinyl group. The process may involve the following steps:
Formation of the Pyrroloquinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone, followed by cyclization.
Bromination: The pyrroloquinoxaline core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated intermediate is then coupled with a pyridine derivative under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction, to introduce the 2-bromopyridin-3-yl group
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromopyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridinyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted pyrroloquinoxalines depending on the nucleophile used
Scientific Research Applications
4-(2-Bromopyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer and antiviral drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Biology: It is employed in the design of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for complex organic molecules
Mechanism of Action
The mechanism of action of 4-(2-Bromopyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl group enhances its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating these targets, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromopyridin-3-yl)morpholine
- 7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
- 4-(4-Phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one
Uniqueness
4-(2-Bromopyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential as a versatile scaffold for drug development make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H12BrN3 |
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Molecular Weight |
326.19 g/mol |
IUPAC Name |
4-(2-bromopyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C16H12BrN3/c17-16-11(5-3-9-18-16)15-14-8-4-10-20(14)13-7-2-1-6-12(13)19-15/h1-10,15,19H |
InChI Key |
SSWHJRRPPJFOPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C3=CC=CN32)C4=C(N=CC=C4)Br |
Origin of Product |
United States |
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